
2-Chloro-5-(1,2,2,2-tetrafluoroethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of related pyridine derivatives, such as 2,3-dichloro-5-trifluoromethyl pyridine, involves various methods including traditional organic synthesis routes. These processes are crucial for producing high-purity compounds used in further chemical reactions and applications, particularly in the development of pesticides and herbicides (Lu Xin-xin, 2006).
Molecular Structure Analysis
The molecular structure of pyridine derivatives, including those with tetrafluoroethyl groups, has been extensively studied. Advanced techniques such as single-crystal X-ray diffraction provide insights into the complex geometries and bonding patterns of these molecules, facilitating the design of new materials with desired properties (Fabrice Pointillart et al., 2009).
Chemical Reactions and Properties
Pyridine derivatives undergo various chemical reactions, including interactions with perfluoropropene to yield compounds with 2- or 4-substituted 6-(1,2,2,2-tetrafluoroethyl)pyridines. These reactions are fundamental for synthesizing new materials and understanding the reactivity of fluorinated compounds (R. Banks, R. Haszeldine, J. M. Robinson, 1976).
Physical Properties Analysis
Investigations into the physical properties of pyridine derivatives, such as their luminescent and magnetic properties, are crucial for applications in materials science. These properties are influenced by the molecular structure and substituents on the pyridine ring, enabling the development of novel functional materials (M. Evecen et al., 2017).
Chemical Properties Analysis
The chemical properties of pyridine derivatives, including their reactivity towards nucleophilic and electrophilic agents, are essential for understanding their potential applications. Studies on the synthesis and reactivity of these compounds pave the way for the development of new chemical processes and materials (A. M. Sipyagin et al., 1994).
Applications De Recherche Scientifique
Synthesis Methods and Intermediate Applications
2-Chloro-5-(1,2,2,2-tetrafluoroethyl)pyridine is an important intermediate in the synthesis of various compounds. For instance, it's a key intermediate for synthesizing highly efficient herbicides like trifloxysulfuron. The compound was synthesized from nicotinamide via Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis with an overall yield of up to 48.7% based on nicotinamide (Zuo Hang-dong, 2010). Another study summarized the five master synthetic methods for a similar compound, 2-chloro-5-trifluromethyl pyridine, and briefly introduced its application as intermediates in pharmaceuticals, agrochemicals, biochemicals, and particularly in herbicides (Li Zheng-xiong, 2004).
Pesticide Discovery and Insecticidal Activity
The pyridine ring is often used as an active component in pesticide discovery. A compound similar to 2-Chloro-5-(1,2,2,2-tetrafluoroethyl)pyridine, namely 3-[(E)-2-Chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-N-(3-pyridyl)cyclopropanecarboxamide, was highlighted for its potential in controlling a wide range of soil insect pests in crops like maize and sugar beet, indicating the significant role of pyridine derivatives in the agricultural sector (Dongqing Liu, et al., 2006).
Applications in Material Science and Chemistry
Antimicrobial Activities and DNA Interaction
2-Chloro-6-(trifluoromethyl)pyridine, a compound with a structure similar to 2-Chloro-5-(1,2,2,2-tetrafluoroethyl)pyridine, has been studied for its antimicrobial activities. The study also delved into the molecule's interaction with DNA, providing insights into potential applications in biochemical and pharmaceutical fields (M. Evecen, et al., 2017).
Synthesis of Functionalized Pyridines
The concept of regioexhaustive functionalization was tested on a set of chloro(trifluoromethyl)pyridines, where the molecules were converted into various carboxylic acids. This showcases the compound's versatility in chemical synthesis and its potential in creating a range of chemical products (F. Cottet, M. Schlosser, 2004).
Pharmaceutical and Medicinal Research
Potential in Drug Discovery
The pyridine derivatives are noted for their potential applications in drug discovery. Their structural properties, like the presence of a pyridine ring, make them suitable candidates for medicinal chemistry research. For instance, the synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a derivative of 2-Chloro-5-(1,2,2,2-tetrafluoroethyl)pyridine, was aimed at creating a metabolically more stable compound for pharmaceutical applications (M. P. Catalani, et al., 2010).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H227, H302, H315, H319, H335 . These indicate that the compound is combustible and can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-chloro-5-(1,2,2,2-tetrafluoroethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF4N/c8-5-2-1-4(3-13-5)6(9)7(10,11)12/h1-3,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDZMWVIDFCQRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(C(F)(F)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(1,2,2,2-tetrafluoroethyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B2485217.png)
![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid](/img/structure/B2485218.png)
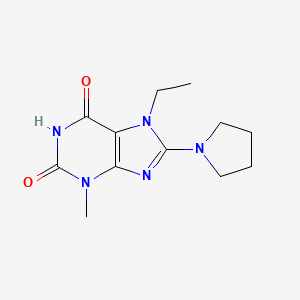
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(2,4-dioxooxazolidin-3-yl)ethyl)urea](/img/structure/B2485221.png)
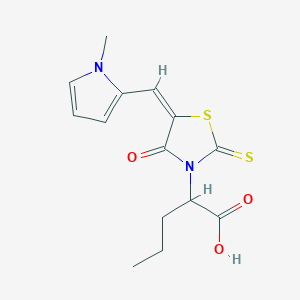
![N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2485224.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2485225.png)
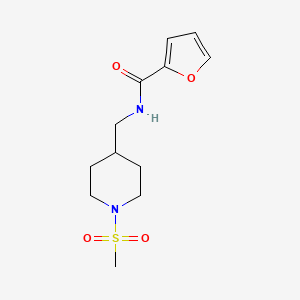
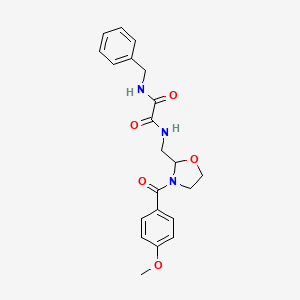
![2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine](/img/structure/B2485233.png)
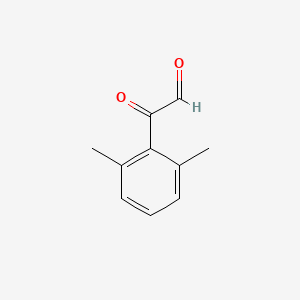
![1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol](/img/structure/B2485235.png)
![2,6-Dimethylphenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate](/img/structure/B2485237.png)
![[2-[2-(4-nitrobenzoyl)hydrazinyl]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2485238.png)